
Incyclinide
Übersicht
Beschreibung
Incyclinide, also known as CMT-3 or COL-3, is a chemically modified tetracycline antibiotic . It was investigated in clinical trials for the treatment of rosacea, various tumors, allergic and inflammatory diseases, and a number of other conditions .
Molecular Structure Analysis
Incyclinide has a molecular formula of C19H17NO7 and a molar mass of 371.345 g/mol . The IUPAC name for Incyclinide is (4aS,5aR,12aS)-3,10,12,12a-Tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydronaphthacen-2-carboxamide .Wissenschaftliche Forschungsanwendungen
Treatment of Rosacea
Incyclinide has been investigated in clinical trials for the treatment of rosacea . Rosacea is a chronic skin condition that causes redness and visible blood vessels in your face.
Treatment of Various Tumors
Incyclinide has been studied for its potential in treating various types of tumors . This includes brain and central nervous system tumors .
Treatment of Allergic and Inflammatory Diseases
Incyclinide has shown potential in the treatment of allergic and inflammatory diseases . These diseases are characterized by an overactive immune response, leading to inflammation and tissue damage.
Treatment of HIV Infection and AIDS-related Kaposi Sarcoma
Clinical trials have explored the use of Incyclinide in the treatment of HIV infection and AIDS-related Kaposi Sarcoma . Kaposi Sarcoma is a type of cancer that can develop from the cells that line lymph or blood vessels.
Attenuation of Microglial Mediated Neuroinflammation
Data from animal studies suggest that centrally infused Incyclinide attenuates microglial mediated neuroinflammation in the paraventricular nucleus of the hypothalamus .
Treatment of Hypertension
Incyclinide has been associated with unique changes in gut microbial communities and profound attenuation of gut pathology in animal models of hypertension .
Treatment of Acute Respiratory Distress Syndrome (ARDS) and Severe COVID-19
Tetracyclines, including Incyclinide, have shown efficacy in preclinical acute respiratory distress syndrome (ARDS) models and initial predictions and experimental reports suggest a direct antiviral activity against SARS-CoV2 .
Eigenschaften
IUPAC Name |
(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQRXRBIHVLGI-OWXODZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032905 | |
| Record name | Incyclinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Incyclinide | |
CAS RN |
15866-90-7 | |
| Record name | Incyclinide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Incyclinide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Incyclinide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCYCLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Metastat?
A1: Metastat is a matrix metalloproteinase (MMP) inhibitor. [] MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix, which is important for tumor invasion and metastasis. [] By inhibiting MMPs, Metastat aims to impede the spread of cancer cells. []
Q2: How does ionizing radiation interact with Metastat in affecting tumor growth?
A2: Research suggests that ionizing radiation can stimulate tumor cell survival pathways and promote angiogenesis, potentially enhancing tumor growth. [] Metastat, when administered concurrently with radiation, was found to inhibit these radiation-induced effects, leading to a synergistic tumor growth reduction. []
Q3: What is the role of Vascular Endothelial Growth Factor (VEGF) in the interaction between Metastat and ionizing radiation?
A3: Studies show that ionizing radiation can induce the secretion of VEGF by tumor cells, which further contributes to angiogenesis and tumor progression. [] Metastat has been observed to inhibit this radiation-induced VEGF secretion, further contributing to its anti-tumor effects. []
Q4: What is the molecular structure of Metastat (Incyclinide)?
A4: Unfortunately, the provided research abstracts do not contain specific information about the molecular formula, weight, or spectroscopic data of Metastat (Incyclinide). Further research in chemical databases or scientific literature is recommended for this information.
Q5: Are there any studies on the material compatibility and stability of Metastat under various conditions?
A5: The provided abstracts do not offer specific details on the material compatibility and stability of Metastat. This information would be crucial for understanding its behavior and potential applications in different environments. Further investigation into dedicated material science studies or the manufacturer's documentation might provide more insights.
Q6: How do structural modifications of Metastat affect its activity, potency, and selectivity?
A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Metastat. Investigating the impact of structural modifications on its activity, potency, and selectivity would require accessing full research articles or conducting further experimental investigations.
Q7: What is known about the pharmacokinetics and pharmacodynamics of Metastat?
A7: The provided abstracts do not provide detailed information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of Metastat. Consulting relevant pharmacology research or the drug's prescribing information would be necessary for this data.
Q8: Are there any in vitro or in vivo studies demonstrating the efficacy of Metastat in specific cancer models?
A8: While the provided research highlights Metastat's ability to inhibit MMPs and impact tumor growth, [] specific details about in vitro cell-based assays or in vivo animal model studies are not provided in the abstracts. Accessing full research articles would be necessary for a comprehensive understanding of its efficacy in various cancer models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



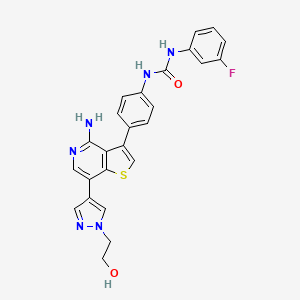
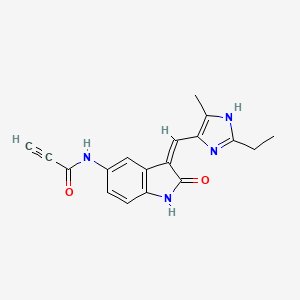
![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)
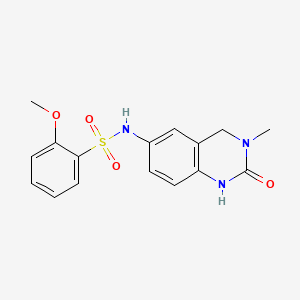
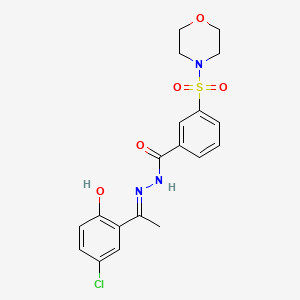
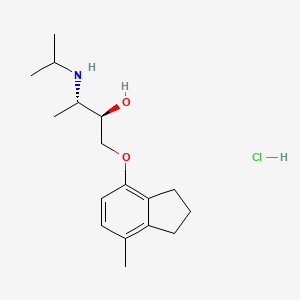
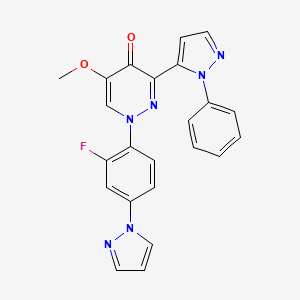
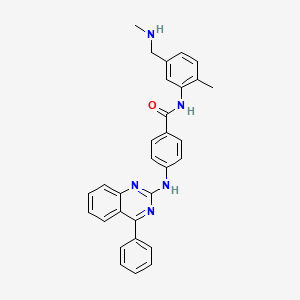
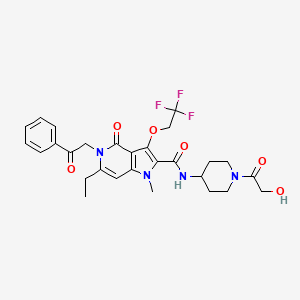
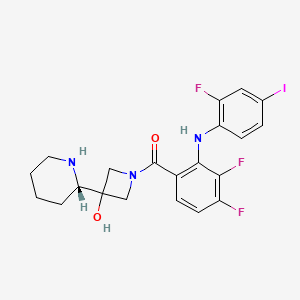
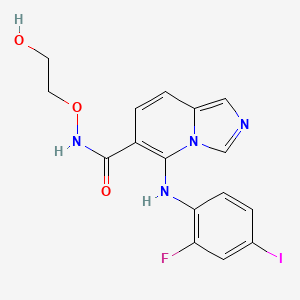
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)